{2-amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride
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Overview
Description
{2-amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride is a chemical compound with the molecular formula C10H17F2NO and a molecular weight of 205.24 g/mol . This compound is characterized by the presence of a spirocyclic structure, which includes a nonane ring fused with a spiro center, and two fluorine atoms attached to the seventh carbon. The compound also contains an amino group and a methanol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of {2-amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride involves several steps, typically starting with the formation of the spirocyclic nonane structure. The synthetic route may include the following steps:
Formation of the Spirocyclic Nonane: This step involves the cyclization of appropriate precursors to form the spirocyclic nonane structure.
Introduction of Fluorine Atoms: Fluorination reactions are carried out to introduce the fluorine atoms at the seventh carbon position.
Amination and Methanol Addition: The amino group and methanol group are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
{2-amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{2-amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure and functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which {2-amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group and methanol group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The fluorine atoms can enhance the compound’s stability and binding affinity, making it a potent molecule for various applications.
Comparison with Similar Compounds
Similar compounds to {2-amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride include:
{2-amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol: Lacks the hydrochloride group but shares similar structural features.
{2-amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol acetate: Contains an acetate group instead of a hydrochloride group.
{2-amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol sulfate: Contains a sulfate group instead of a hydrochloride group.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of fluorine atoms, which enhance its chemical stability and reactivity.
Properties
CAS No. |
2680537-33-9 |
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Molecular Formula |
C10H18ClF2NO |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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